
Tozasertib
Übersicht
Beschreibung
Tozasertib, also known as VX-680, is a potent inhibitor of the Aurora kinase family, which includes Aurora A, Aurora B, and Aurora C kinases. These kinases play crucial roles in cell division by regulating various mitotic processes such as centrosome maturation, spindle formation, and cytokinesis. This compound has garnered significant attention in the field of cancer research due to its ability to disrupt these processes, leading to the inhibition of tumor cell proliferation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Tozasertib wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplungsreaktionen umfasst. Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: In industrieller Umgebung beinhaltet die Produktion von this compound die großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Effizienz zu maximieren und die Kosten zu minimieren. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten. Moderne Verfahren wie die Hochleistungsflüssigkeitschromatographie (HPLC) und die Kernspinresonanzspektroskopie (NMR) werden eingesetzt, um die Reinheit und strukturelle Integrität von this compound zu überwachen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tozasertib unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre Wirksamkeit und Selektivität als Aurora-Kinase-Inhibitor zu verbessern .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden unter kontrollierten Bedingungen verwendet, um sauerstoffhaltige funktionelle Gruppen einzuführen.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um bestimmte funktionelle Gruppen zu reduzieren und die Reaktivität der Verbindung zu verändern.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften aufweisen können. Diese Derivate werden oft auf ihre Wirksamkeit bei der Hemmung von Aurora-Kinasen und ihr Potenzial als Therapeutika getestet .
Wissenschaftliche Forschungsanwendungen
Tozasertib hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound dient als wertvolles Werkzeug zur Untersuchung der Mechanismen der Kinasehemmung und der Rolle von Aurora-Kinasen bei der Zellteilung.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Auswirkungen der Hemmung von Aurora-Kinasen auf zelluläre Prozesse wie Mitose, Apoptose und Zellzyklusregulation zu untersuchen.
Medizin: this compound hat sich als vielversprechendes Therapeutikum für die Behandlung verschiedener Krebsarten erwiesen, darunter Leukämie, Melanom und solide Tumoren.
Industrie: In der pharmazeutischen Industrie wird this compound als Leitverbindung für die Entwicklung neuer Kinaseinhibitoren verwendet.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Aktivität von Aurora-Kinasen hemmt, die für eine korrekte Zellteilung unerlässlich sind. Durch die Bindung an die ATP-Bindungsstelle dieser Kinasen verhindert this compound deren Aktivierung und die anschließende Phosphorylierung von Zielproteinen. Diese Störung der Kinaseaktivität führt zu Defekten in mitotischen Prozessen wie der Spindelbildung und der Zytokinese, was letztendlich zu einem Zellzyklusarrest und Apoptose führt .
Die molekularen Zielstrukturen von this compound sind:
Aurora A-Kinase: Ist an der Zentrosomenreifung und Spindelmontage beteiligt.
Aurora B-Kinase: Spielt eine Rolle bei der Chromosomenausrichtung, -segregation und Zytokinese.
Aurora C-Kinase: Funktioniert bei Meiose und Mitose.
Wirkmechanismus
Tozasertib exerts its effects by inhibiting the activity of Aurora kinases, which are essential for proper cell division. By binding to the ATP-binding site of these kinases, this compound prevents their activation and subsequent phosphorylation of target proteins. This disruption of kinase activity leads to defects in mitotic processes such as spindle formation and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis .
The molecular targets of this compound include:
Aurora A kinase: Involved in centrosome maturation and spindle assembly.
Aurora B kinase: Plays a role in chromosome alignment, segregation, and cytokinesis.
Aurora C kinase: Functions in meiosis and mitosis.
Vergleich Mit ähnlichen Verbindungen
Tozasertib wird mit anderen Aurora-Kinase-Inhibitoren wie Danusertib, AT9283 und AZD1152 verglichen. Während all diese Verbindungen auf Aurora-Kinasen abzielen, ist this compound einzigartig in seiner Fähigkeit, alle drei Aurora-Kinasen (A, B und C) mit hoher Potenz zu hemmen .
Ähnliche Verbindungen:
Danusertib: Hemmt Aurora A- und B-Kinasen, hat aber eine begrenzte Aktivität gegen Aurora C-Kinase.
AT9283: Ein multi-target-Kinase-Inhibitor mit Aktivität gegen Aurora A- und B-Kinasen sowie andere Kinasen wie JAK2 und JAK3.
Die breite Hemmung von Aurora-Kinasen durch this compound macht es zu einem wertvollen Werkzeug, um die Rolle dieser Kinasen in verschiedenen zellulären Prozessen zu untersuchen und neue therapeutische Strategien für die Krebsbehandlung zu entwickeln .
Biologische Aktivität
Tozasertib, also known as VX-680 or MK-0457, is a pan-Aurora kinase inhibitor with notable biological activity against various cancer types. This article delves into its mechanisms of action, efficacy in clinical settings, and the implications of its biological activities based on diverse research findings.
This compound primarily targets the Aurora kinase family , which includes Aurora A, B, and C. These kinases are essential for mitotic processes such as chromosome alignment and segregation during cell division. Inhibition of these kinases leads to cytokinesis defects and ultimately induces cell cycle arrest in cancer cells .
In addition to its effects on Aurora kinases, this compound has been identified as a potent inhibitor of RIPK1-dependent necroptosis , a form of programmed cell death. The compound demonstrates significant inhibition of necroptosis at concentrations similar to those required for Aurora kinase inhibition, with IC50 values around 1.06 µM for necroptosis and 0.554 µM for cytokinesis . This dual action suggests that this compound may have broader therapeutic implications beyond merely targeting cell division.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis involving 67 analogues of this compound has been conducted to better understand its specificity and potency. Modifications at various positions on the molecule allowed researchers to identify analogues with enhanced selectivity for either Aurora kinases or RIPK1. This research indicates that this compound’s inhibition of necroptosis and cytokinesis are independent processes, highlighting the potential for developing more targeted therapies .
Efficacy in Clinical Trials
This compound has undergone various clinical trials, particularly focusing on solid tumors and hematologic malignancies. A Phase I dose-escalation study demonstrated that this compound was generally well tolerated among patients, with no fatalities reported within 30 days post-treatment . However, despite its anti-tumor efficacy observed in xenograft models (e.g., HL-60 and HCT116), clinical trials faced challenges due to toxic adverse effects leading to discontinuation in some cases .
Case Study: Glioma Resistance
Recent studies have explored the resistance mechanisms in glioma cells treated with this compound. Findings indicated that treatment resulted in increased mitochondrial permeability and reactive oxygen species generation, contributing to cell cycle arrest and inhibited growth . This suggests potential avenues for overcoming resistance through combination therapies targeting mitochondrial pathways alongside Aurora kinase inhibition.
Comparative Analysis of Analogues
Table 1 summarizes key findings from SAR studies comparing this compound with its analogues:
Compound | Target Kinase | IC50 (µM) | Specificity |
---|---|---|---|
This compound | Aurora A | 0.030 | Pan-inhibitor |
Aurora B | 0.068 | Pan-inhibitor | |
RIPK1 | 0.18 | Moderate | |
Analogue 71 | Aurora A | <0.025 | High |
RIPK1 | >0.5 | Low | |
Analogue 72 | Aurora B | <0.05 | High |
RIPK1 | <0.1 | Moderate |
This table illustrates the varying potency and specificity profiles of this compound and its analogues, emphasizing the potential for developing more selective inhibitors.
Eigenschaften
IUPAC Name |
N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8OS/c1-15-13-20(29-28-15)25-19-14-21(31-11-9-30(2)10-12-31)27-23(26-19)33-18-7-5-17(6-8-18)24-22(32)16-3-4-16/h5-8,13-14,16H,3-4,9-12H2,1-2H3,(H,24,32)(H2,25,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIKSSRWRFVXBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213609 | |
Record name | Tozasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
639089-54-6 | |
Record name | Tozasertib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=639089-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tozasertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639089546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tozasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOZASERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234335M86K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tozasertib is a potent, small-molecule inhibitor of Aurora kinases (AKs), a family of serine/threonine kinases. [] It binds to and inhibits all three members of the Aurora kinase family (Aurora A, B, and C). [, , ] This inhibition disrupts critical mitotic processes, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. [, , , , ]
ANone: this compound's inhibition of Aurora kinases leads to various downstream effects, including:
- Cell cycle arrest: this compound induces cell cycle arrest primarily in the G2/M phase, preventing cell division. [, , , ]
- Apoptosis: Inhibition of Aurora kinases by this compound triggers apoptosis (programmed cell death) in tumor cells. [, , , , ]
- Impaired chromosome segregation: this compound disrupts chromosome alignment and segregation during mitosis, contributing to cell death. []
- Inhibition of cell growth and migration: this compound has been shown to inhibit the growth and migration of various cancer cells in vitro and in vivo. [, , , , ]
ANone: Yes, this compound has been shown to modulate other signaling pathways besides Aurora kinases. For example:
- Pyruvate dehydrogenase kinase (PDK) pathway: this compound resistance in glioma cells has been linked to PDK upregulation, suggesting its involvement in this compound's mechanism of action. []
- Kinesin family member 11 (KIF11): this compound was found to attenuate neuropathic pain by interfering with KIF11-mediated nociception. []
- Dual leucine zipper kinase (DLK): this compound exhibits neuroprotective effects by inhibiting DLK signaling in retinal ganglion cells. []
- Metabolic pathways: Proteomic analysis in neuroblastoma models revealed that this compound alters metabolic processes, including carbohydrate and fatty acid metabolic pathways. []
ANone: this compound has the molecular formula C23H28N8O2S and a molecular weight of 480.59 g/mol. (This information can be found in chemical databases like PubChem or ChemSpider).
ANone: this compound has demonstrated preclinical efficacy against a range of cancer types, including:
- Pediatric and adult glioma []
- Ewing's sarcoma []
- Pancreatic ductal adenocarcinoma [, , , ]
- Neuroblastoma [, ]
- Waldenstrom Macroglobulinemia [, ]
- Acute myeloid leukemia []
- Melanoma []
- Small bowel adenocarcinomas []
ANone: Researchers have utilized various in vitro models to investigate this compound, including:
- Cell lines derived from different cancer types (e.g., glioma, Ewing's sarcoma, pancreatic cancer, neuroblastoma). [, , , , ]
- Cell viability and proliferation assays (e.g., MTT assay, xCELLigence system). [, , , , , ]
- Cell cycle analysis by flow cytometry. [, , , ]
- Apoptosis assays (e.g., caspase activity assays, Annexin V staining). [, , , , ]
- Migration and invasion assays (e.g., wound healing assay, transwell assay). [, ]
ANone: Yes, this compound's efficacy has been evaluated in vivo using animal models:
- Xenograft models of Ewing's sarcoma and neuroblastoma, where this compound showed tumor growth inhibition and prolonged survival. [, ]
- Rat model of neuropathic pain, where this compound attenuated pain hypersensitivity and KIF11 overexpression. []
- Rat model of subarachnoid hemorrhage (SAH), where this compound attenuated neuronal apoptosis. []
- Mouse models of melanoma, where this compound activated anti-tumor immunity. []
ANone: Several mechanisms of resistance to this compound have been reported, including:
- Upregulation of PDK4: In glioma cells, acquired resistance to this compound was associated with increased PDK4 expression, leading to PDH inhibition and metabolic adaptation. []
- ABCB1 (P-glycoprotein) efflux pump: ABCB1 overexpression can reduce intracellular this compound accumulation, contributing to resistance. [, ]
- Mutations in AURKB: A specific AURKB mutation (H250Y) has been linked to marginal resistance to this compound. []
ANone: Research suggests potential approaches to counteract this compound resistance:
- Combining this compound with PDK inhibitors: Co-treatment with dichloroacetate, a PDK inhibitor, reversed this compound resistance in glioma cells. []
- Using ABCB1 inhibitors: Co-administration of this compound with P-glycoprotein inhibitors might enhance its efficacy in ABCB1-overexpressing tumors. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.